molecular formula C18H17FN2O2 B2421313 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922864-72-0

2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2421313
CAS No.: 922864-72-0
M. Wt: 312.344
InChI Key: BYHDDRDKRUWYKK-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and features a fluorine atom, which often imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Chemical Reactions Analysis

2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: The compound has shown potential in biological assays, where it may act as an inhibitor or modulator of specific enzymes or receptors.

    Medicine: Preliminary studies suggest that it could be used in the treatment of certain diseases, although more research is needed to confirm its efficacy and safety.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds such as:

    Apixaban: A direct inhibitor of activated factor X, used in the prevention and treatment of thromboembolic diseases.

    Trifluoromethyl group-containing drugs: These compounds often exhibit unique pharmacological activities due to the presence of the trifluoromethyl group.

Properties

IUPAC Name

2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-16-6-2-1-5-15(16)18(23)20-13-8-10-14(11-9-13)21-12-4-3-7-17(21)22/h1-2,5-6,8-11H,3-4,7,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHDDRDKRUWYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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